molecular formula C8H4ClIN2 B175156 4-Chloro-8-iodoquinazoline CAS No. 125096-73-3

4-Chloro-8-iodoquinazoline

Cat. No. B175156
M. Wt: 290.49 g/mol
InChI Key: JMEUDFPLOIQUOL-UHFFFAOYSA-N
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Description

4-Chloro-8-iodoquinazoline is a halogen-substituted quinazoline, a class of compounds known for their diverse biological activities. The presence of chlorine and iodine atoms on the quinazoline ring system suggests potential for various chemical reactions and biological interactions. While the specific compound 4-Chloro-8-iodoquinazoline is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as antiplasmodial, antitumor, and other pharmacological properties .

Synthesis Analysis

The synthesis of halogen-substituted quinazolines, including those related to 4-Chloro-8-iodoquinazoline, typically involves multi-step reactions. For instance, a microwave-assisted Suzuki-Miyaura cross-coupling approach has been used to synthesize 4-aryl-substituted 2-trichloromethylquinazoline derivatives . Another study describes the synthesis of 4-anilino-2-trichloromethylquinazolines from 4-chloro-2-trichloromethylquinazoline using a solvent-free procedure . Additionally, selective stepwise substitution of halogens in quinoline derivatives has been reported, which could be relevant for the synthesis of 4-Chloro-8-iodoquinazoline .

Molecular Structure Analysis

The molecular structure of halogen-substituted quinazolines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the 8-iodoquinolinium ion has been described as almost planar, and its interactions with solvent molecules and ions have been detailed . These structural features are important for understanding the reactivity and potential binding interactions of the compound.

Chemical Reactions Analysis

Halogen atoms on quinazoline rings are reactive sites that can undergo various chemical reactions. For instance, the successive substitution of halogens by aryl groups in cross-coupling reactions has been explored . Nucleophilic substitution reactions of chloroquinolines with heterocyclic amines, such as 1,2,4-triazole, have also been studied, providing insights into the reactivity of chloro-substituted quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogen-substituted quinazolines are influenced by the nature and position of the halogen substituents. These properties are crucial for the compound's solubility, stability, and biological activity. For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline and its structural confirmation via NMR and MS spectrum provide information on the compound's chemical identity . The antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines, along with their affinity for melanin, suggests that the physical properties of these compounds are significant for their biological function .

Scientific Research Applications

Antitumor Activity

Halogen-substituted quinolines, such as 4-Chloro-8-iodoquinazoline, have been studied for their potential antitumor properties. Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines to explore their antitumor effects, particularly against murine leukemias. Some of these compounds demonstrated significant antitumor activity, highlighting the potential of halogenated quinolines in cancer treatment (Lin & Loo, 1978).

Antimicrobial Activity

The antimicrobial properties of derivatives of 4-Chloro-8-iodoquinazoline have been a focus of research as well. Mosaad et al. (2004) reported that compounds with a structure incorporating 2-(4-chlorophenyl)-6-iodoquinazoline exhibited marked activity against specific strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Mosaad, Mohammed, Ahmed, & Abdel-Hamide, 2004).

Photophysical Properties

The study of photophysical properties of quinazoline derivatives is another area of interest. Mphahlele et al. (2015) investigated the reactivity of 2-aryl-4-chloro-6-iodoquinazolines and their photophysical properties. Their research provides insights into how these compounds can be used in materials science, especially in light-emitting applications (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).

Antifungal Activity

In the field of antifungal research, El-Hashash et al. (2015) synthesized novel 6-iodoquinazolin-4(3H)-one derivatives, starting from compounds including 4-Chloro-8-iodoquinazoline. They evaluated these compounds for their fungicidal activities, contributing to the development of new antifungal agents (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

Synthesis and Characterization

Patel et al. (2020) focused on the synthesis of derivatives of 4-chloro-3,4-dihydroquinazolines and their biological screening. This research is crucial for understanding the chemical properties and potential biological applications of 4-Chloro-8-iodoquinazoline and its derivatives (Patel, Vekariya, Prajapati, Patel, Patel, Shaikh, Rajani, Rajani, Shah, & Jhala, 2020).

Safety And Hazards

4-Chloro-8-iodoquinazoline is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 4-Chloro-8-iodoquinazoline research could involve further exploration of its potential as an antitumor agent . Additionally, improving the efficiency of reactions involving 4-chloro-8-iodoquinazoline could be another area of focus .

properties

IUPAC Name

4-chloro-8-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEUDFPLOIQUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559800
Record name 4-Chloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-iodoquinazoline

CAS RN

125096-73-3
Record name 4-Chloro-8-iodoquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125096-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tosylic acid dihydrate (0.038 g) was added to a suspension of 2-amino-3-iodobenzamide (0.513 g) supplemented with methyl orthoformate (5 ml) and NMP (1 ml), and the mixture was heated to reflux for 3 hours. After cooling, water was added to the reaction solution, and the deposit was filtrated and dried under reduced pressure to obtain 8-iodoquinazolin-4(1H)-one (0.481 g). Phosphorus oxychloride (10 ml) was added to the obtained 8-iodoquinazolin-4(1H)-one (1.17 g), and the mixture was heated to reflux for 8 hours. The solvent was distilled off under reduced pressure, and chloroform was added to the residue. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and the residue was purified by neutral silica gel column chromatography (chloroform/ethyl acetate) to obtain 4-chloro-8-iodoquinazoline (0.946 g). 4-(4-Chloroquinazolin-8-yl)-2-(4-hydroxycyclohexylamino)benzonitrile was obtained according to Example 2(1) using the obtained 4-chloro-8-iodoquinazoline instead of compound (1b) and PdCl2dppf instead of Pd(PPh3)4. A compound of Comparative Example 2 was obtained as a pale yellow solid (yield based on 5 steps: 10%) according to Example 79 using the obtained 4-(4-chloroquinazolin-8-yl)-2-(4-hydroxycyclohexylamino)benzonitrile instead of compound (4b) and 3-quinolineboronic acid instead of 3-(tert-butylamino)-4-cyanophenylboronic acid pinacol ester.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RHV Nishimura, T Dos Santos… - Beilstein Journal of …, 2021 - beilstein-journals.org
… strategy, reaction quenching with iodine allowed us to isolate 4-chloro-8-iodoquinazoline in 83% yield. Surprisingly, further reaction of 4-chloro-8-iodoquinazoline with 4-methoxy-N-…
Number of citations: 1 www.beilstein-journals.org
HK Paumo, TJ Makhafola, MJ Mphahlele - Molecules, 2016 - mdpi.com
… Based on this literature precedent, we decided to incorporate a 3-fluoroaniline moiety on the 4-position of the 2-aryl-6-bromo-4-chloro-8-iodoquinazoline framework to serve as a …
Number of citations: 10 www.mdpi.com
RHV Nishimura, VE Murie, R Vessecchi… - …, 2020 - Wiley Online Library
… However, direct application of these conditions to aminate 4-chloro-8-iodoquinazoline (7 h) led to the expected 4-aminoquinazoline 10 in only 46 % isolated yield. Therefore, we …

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